molecular formula C12H10FNO B8296996 4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

Cat. No. B8296996
M. Wt: 203.21 g/mol
InChI Key: ADMOWNCKNKVSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-8-fluoro-6-(methyloxy)quinoline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethenyl-8-fluoro-6-(methyloxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethenyl-8-fluoro-6-(methyloxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

4-ethenyl-8-fluoro-6-methoxyquinoline

InChI

InChI=1S/C12H10FNO/c1-3-8-4-5-14-12-10(8)6-9(15-2)7-11(12)13/h3-7H,1H2,2H3

InChI Key

ADMOWNCKNKVSDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=C1)F)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1,1-trifluoromethanesulfonic acid 8-fluoro-6-methoxy-quinolin-4-yl ester (1.0 g, 3.1 mmol), potassium carbonate (1.28 g, 9.3 mmole), tetrakis-triphenylphosphine (350 mg, 0.3 mmole) in DME/H2O (20 mL, 3:1) was added 2,4,6-trivinylcycloborane-pyridine complex (460 mg, 1.5 mmole). After stirring for 3 h at 90° C., the mixture contents were cooled to room temperature and extracted with diethyl ether. The ether fractions were combined, concentrated and purified by column chromatography (silica, 0-10% ethyl acetate in hexane) to give the title compound as a light yellow solid (428 mg, 65%): LC/MS (ES) m/e 212 (M+H)+.
Quantity
1.28 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
350 mg
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65%

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